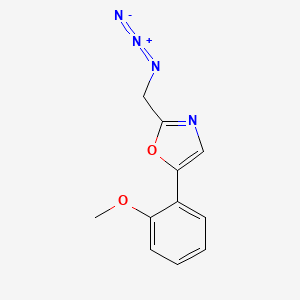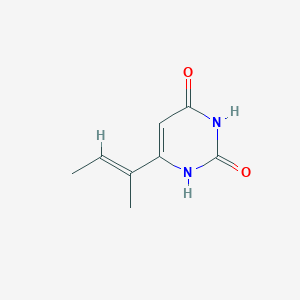
(E)-6-(but-2-en-2-yl)pyrimidine-2,4(1H,3H)-dione
Descripción general
Descripción
(E)-6-(but-2-en-2-yl)pyrimidine-2,4(1H,3H)-dione, also known as (E)-but-2-enyl pyrimidine-2,4(1H,3H)-dione, is an organic compound belonging to the pyrimidine family. It is an important intermediate in the synthesis of a variety of pharmaceuticals and agrochemicals. This compound has been extensively studied due to its versatile applications in drug discovery and development.
Aplicaciones Científicas De Investigación
Synthesis and Structural Exploration
Antimicrobial Evaluation : Compounds similar to "(E)-6-(but-2-en-2-yl)pyrimidine-2,4(1H,3H)-dione" have been evaluated for their antimicrobial properties, with moderate activity observed against pathogens like S. aureus, E. coli, and B. subtilis. These findings highlight their potential as bases for developing new antibacterial agents (Vlasov et al., 2022).
Heterocyclic Hybrid Synthesis : A study detailed the synthesis of heterocyclic hybrids involving pyrimidine-2,4(1H,3H)-dione, aiming to explore their structural and functional potential. This work contributes to the understanding of the chemical diversity and application of such compounds in various scientific fields (Hamama et al., 2012).
Novel Derivatives and Their Properties : Research into novel derivatives of pyrimidine-2,4(1H,3H)-dione includes studying their electronic structures, spectral properties, and potential applications in sensing and photophysics, showcasing the vast potential of these compounds in material science and beyond (Ashraf et al., 2019).
Biological Applications and Mechanistic Insights
Free Radical Oxidation : A study on the effects of pyrimidine-2,4(1H,3H)-dione derivatives on free radical oxidation in biological systems suggests these compounds could influence the oxidative activity of leukocytes, with implications for developing therapies addressing oxidative stress-related conditions (Meshcheryakova et al., 2022).
Cytotoxic Evaluation : Preliminary in vitro evaluations of dihydropyrimidine-2,4(1H,3H)-dione derivatives for their cytotoxic effects demonstrate the potential for these compounds in cancer research, particularly in the development of new therapeutic agents targeting specific cancer cell lines (Udayakumar et al., 2017).
Antiviral Activities : Synthesized derivatives of pyrimidine-2,4(1H,3H)-dione have been tested for their antiviral activities against pathogens like Hepatitis A virus and Herpes simplex virus, indicating their potential utility in developing antiviral medications (El-Etrawy & Abdel-Rahman, 2010).
Propiedades
IUPAC Name |
6-[(E)-but-2-en-2-yl]-1H-pyrimidine-2,4-dione | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H10N2O2/c1-3-5(2)6-4-7(11)10-8(12)9-6/h3-4H,1-2H3,(H2,9,10,11,12)/b5-3+ | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZVHKGCBZQXBRBQ-HWKANZROSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC=C(C)C1=CC(=O)NC(=O)N1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C/C=C(\C)/C1=CC(=O)NC(=O)N1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H10N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
166.18 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.






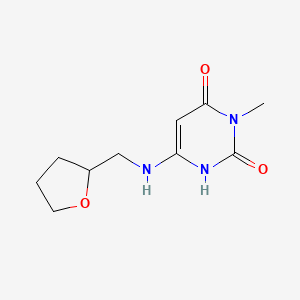
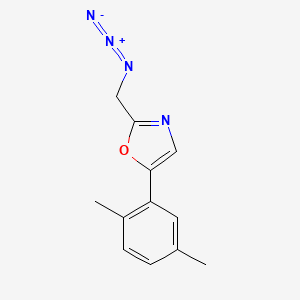
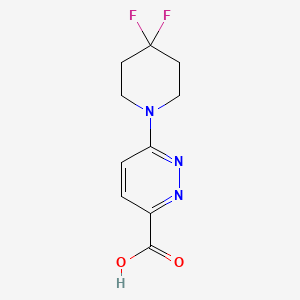
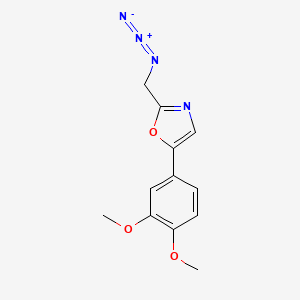
![2-Benzyl-5-methyl-1-phenyloctahydropyrrolo[3,4-c]pyrrole](/img/structure/B1480194.png)

![5-benzyl-4-(tert-butyl)-2-methyltetrahydropyrrolo[3,4-c]pyrrole-1,3(2H,3aH)-dione](/img/structure/B1480196.png)

